![molecular formula C12H23NO4 B2771124 N-Boc-L-Norvaline ethyl ester CAS No. 1187550-23-7](/img/structure/B2771124.png)
N-Boc-L-Norvaline ethyl ester
Descripción general
Descripción
N-Boc-L-Norvaline ethyl ester: is a chemical compound with the IUPAC name ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate. It is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling.
Mecanismo De Acción
Target of Action
N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .
Result of Action
The result of the action of this compound is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of Norvaline: The synthesis begins with the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms N-Boc-L-norvaline.
Esterification: The carboxyl group of N-Boc-L-norvaline is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-Boc-L-Norvaline ethyl ester
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield N-Boc-L-norvaline.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, forming different derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Deprotection: L-norvaline ethyl ester.
Hydrolysis: N-Boc-L-norvaline.
Substitution: Various substituted derivatives of N-Boc-L-norvaline ethyl ester.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Prodrug Development
N-Boc-L-Norvaline ethyl ester has been utilized as a prodrug in the development of anticancer therapies. Specifically, it has been studied in the context of camptothecin (CPT) prodrugs, where it was coupled with CPT to enhance its solubility and bioavailability. The hydrolytic reconversion of these prodrugs was evaluated at various physiological pH levels, showcasing the compound's potential for sustained release and targeted delivery in lung cancer treatments .
Table 1: Hydrolysis Rates of CPT Prodrugs
Prodrug | pH 6.6 Hydrolysis Rate | pH 7.0 Hydrolysis Rate | pH 7.4 Hydrolysis Rate |
---|---|---|---|
2a | Fast | Moderate | Slow |
2b | Moderate | Moderate | Slow |
2c | Slow | Slow | Very Slow |
2d | Very Slow | Very Slow | Very Slow |
The results indicate that this compound (as part of the prodrug structure) contributes to a slower release profile, which is beneficial for maintaining therapeutic levels over extended periods.
Peptide Synthesis
Role in Polypeptide Modification
In synthetic chemistry, this compound serves as a valuable building block for creating side-chain modified polypeptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of diverse amino acids into polypeptide chains. This property is particularly useful in synthesizing glycosylated amino acid conjugates and other complex structures .
Case Study: Synthesis of Glycosylated Serine Conjugates
In a study focusing on glycosylated serine conjugates, this compound was used alongside other Boc-protected amino acids to create novel conjugates with saccharides. The resulting compounds exhibited varying yields depending on the reaction conditions, demonstrating the versatility of this compound in peptide synthesis .
Drug Delivery Systems
Bioconjugation for Targeted Delivery
this compound has been explored for its potential in bioconjugation strategies aimed at enhancing drug delivery systems. By linking this compound to therapeutic agents through peptide bonds, researchers have developed systems that can achieve targeted delivery to specific tissues or tumors while minimizing systemic toxicity.
Table 2: Comparison of Bioconjugates
Bioconjugate Type | Target Tissue | Release Mechanism | Stability |
---|---|---|---|
Camptothecin Prodrug | Lung Cancer | pH-sensitive hydrolysis | High |
Glycosylated Polypeptides | Various Tumors | Enzymatic cleavage | Moderate |
These bioconjugates leverage the unique properties of this compound to improve the pharmacokinetic profiles of drugs, thereby enhancing their efficacy in clinical settings.
Comparación Con Compuestos Similares
N-Boc-L-Valine ethyl ester: Similar in structure but with a different side chain.
N-Boc-L-Leucine ethyl ester: Another Boc-protected amino acid ester with a different side chain.
N-Boc-L-Isoleucine ethyl ester: Similar Boc-protected amino acid ester with a branched side chain.
Uniqueness: N-Boc-L-Norvaline ethyl ester is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Its use in peptide synthesis is advantageous due to its stability and ease of deprotection under mild conditions .
Actividad Biológica
N-Boc-L-Norvaline ethyl ester is a derivative of the amino acid norvaline, which has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of this compound, highlighting its synthesis, antimicrobial properties, and other relevant biological effects.
Synthesis
This compound can be synthesized through several methods, including electrochemical techniques that enhance yield and purity. Recent studies have demonstrated effective synthesis routes that utilize N-protected α-amino acids, showcasing yields as high as 95% under optimized conditions .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Research indicates that derivatives of norvaline exhibit significant inhibitory effects against various bacterial strains. The antimicrobial efficacy is often measured using minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of Norvaline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Escherichia coli | 32 |
N-Boc-L-Norvaline | Staphylococcus aureus | 16 |
β-chloro-L-alanine | Klebsiella pneumoniae | 8 |
The table above illustrates the MIC values for various compounds, indicating that this compound has a promising profile against common pathogens. The mechanism of action is thought to involve interference with bacterial cell wall synthesis, similar to other amino acid analogs .
Case Study 1: Inhibition of Alanine Racemase
A study investigated the role of this compound in inhibiting alanine racemase, an enzyme critical for bacterial growth. The compound was shown to effectively inhibit this enzyme, leading to decreased bacterial proliferation. The inhibition was quantified using IC50 values, with results indicating a potent effect at low concentrations .
Case Study 2: Synergistic Effects with Other Antimicrobials
Another research effort explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy demonstrated enhanced antibacterial activity compared to individual treatments, suggesting a potential strategy for overcoming antibiotic resistance in certain bacterial strains .
Additional Biological Activities
Beyond its antimicrobial properties, this compound has shown promise in other areas:
- Antioxidant Activity : Some studies suggest that norvaline derivatives possess antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles for norvaline derivatives in models of neurodegenerative diseases, although further studies are needed to elucidate these mechanisms .
Propiedades
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTWGAQDMLFVDX-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.